5-Quinolinecarboxylic acid, 8-hydroxy-, octyl ester
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Overview
Description
OCTYL 8-HYDROXYQUINOLINE-5-CARBOXYLATE is a derivative of 8-hydroxyquinoline, a compound known for its broad-ranging pharmacological potential. This compound is characterized by the presence of an octyl group attached to the 8-hydroxyquinoline-5-carboxylate moiety, enhancing its membrane permeability and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of OCTYL 8-HYDROXYQUINOLINE-5-CARBOXYLATE typically involves the alkylation of 8-hydroxyquinoline-5-carboxylic acid. The process begins with the chloromethylation of 8-hydroxyquinoline to produce 5-chloromethyl-8-hydroxyquinoline. This intermediate is then reacted with octanol in the presence of a base, such as sodium hydroxide, to yield OCTYL 8-HYDROXYQUINOLINE-5-CARBOXYLATE .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
OCTYL 8-HYDROXYQUINOLINE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced under specific conditions.
Substitution: The carboxylate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the carboxylate group under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced quinoline compounds.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
OCTYL 8-HYDROXYQUINOLINE-5-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing complex molecules.
Biology: Acts as a chelating agent for metal ions, useful in studying metalloproteins and metalloenzymes.
Medicine: Investigated for its potential anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials
Mechanism of Action
The mechanism of action of OCTYL 8-HYDROXYQUINOLINE-5-CARBOXYLATE involves its ability to chelate metal ions, disrupting metal-dependent biological processes. It targets enzymes that require metal cofactors, inhibiting their activity and leading to various biological effects. For example, it can inhibit 2-oxoglutarate-dependent oxygenases, affecting epigenetic regulation and cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: The parent compound, known for its broad biological activity.
5-Chloro-8-hydroxyquinoline: A derivative with enhanced antimicrobial properties.
5,7-Dibromo-8-hydroxyquinoline: Exhibits potent anticancer activity
Uniqueness
OCTYL 8-HYDROXYQUINOLINE-5-CARBOXYLATE stands out due to its improved membrane permeability, making it more effective in biological systems. Its ability to chelate metal ions and disrupt metal-dependent processes adds to its versatility and potential in various applications .
Properties
Molecular Formula |
C18H23NO3 |
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Molecular Weight |
301.4 g/mol |
IUPAC Name |
octyl 8-hydroxyquinoline-5-carboxylate |
InChI |
InChI=1S/C18H23NO3/c1-2-3-4-5-6-7-13-22-18(21)15-10-11-16(20)17-14(15)9-8-12-19-17/h8-12,20H,2-7,13H2,1H3 |
InChI Key |
YKHNNZLMYRHIDM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)C1=C2C=CC=NC2=C(C=C1)O |
Origin of Product |
United States |
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